molecular formula C30H32N2O8 B557596 Fmoc-Gln(Tmob)-OH CAS No. 120658-64-2

Fmoc-Gln(Tmob)-OH

Cat. No.: B557596
CAS No.: 120658-64-2
M. Wt: 548.6 g/mol
InChI Key: ORRRSRMARPWARV-VWLOTQADSA-N
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Description

Fmoc-Gln(Tmob)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamine (2,4,6-trimethoxybenzyl) ester, is a derivative of the amino acid glutamine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 2,4,6-trimethoxybenzyl (Tmob) group at the side chain, which prevents unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Tmob)-OH typically involves the protection of the amino group of glutamine with the Fmoc group and the side chain with the Tmob group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Gln-OH. The side chain is then protected by reacting Fmoc-Gln-OH with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln(Tmob)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Tmob group can be removed using acidic conditions.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane for Tmob removal.

    Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).

Major Products Formed

    Deprotection: Free amino group and free side chain.

    Coupling: Formation of peptide bonds leading to longer peptide chains.

Scientific Research Applications

Chemistry

Fmoc-Gln(Tmob)-OH is widely used in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to form complex peptide structures.

Biology

In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs.

Medicine

This compound is utilized in the development of therapeutic peptides and vaccines. It is also used in the synthesis of peptide-based diagnostic agents.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of cosmetic peptides and bioactive peptides for various applications.

Mechanism of Action

The mechanism of action of Fmoc-Gln(Tmob)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Tmob group protects the side chain. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gln(Trt)-OH: Similar to Fmoc-Gln(Tmob)-OH but uses a trityl (Trt) group for side chain protection.

    Fmoc-Gln(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

    Fmoc-Gln(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.

Uniqueness

This compound is unique due to the use of the Tmob group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRSRMARPWARV-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560368
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120658-64-2
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120658-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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